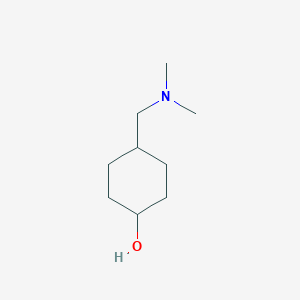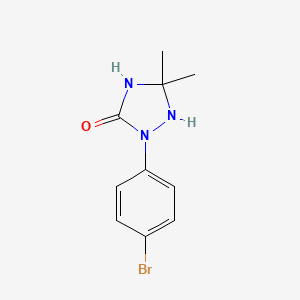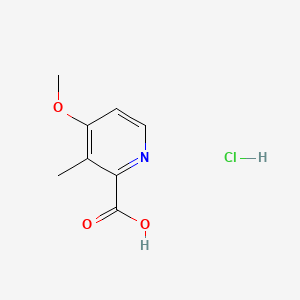
7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound belonging to the class of benzoxazepines These compounds are characterized by a benzene ring fused to an oxazepine ring, which is a seven-membered heterocycle containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the chlorination of a precursor benzoxazepine compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzoxazepine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the precursor benzoxazepine is reacted with chlorinating agents in the presence of solvents like dichloromethane or chloroform. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions include hydroxylated derivatives, dechlorinated compounds, and substituted benzoxazepines with various functional groups.
Aplicaciones Científicas De Investigación
7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- 8,9-Dichloro-2,3,4,5-tetrahydro-1h-benzo[c]azepine
Comparison: Compared to similar compounds, 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 7 and 9 positions may enhance its stability and alter its interaction with molecular targets, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H10Cl3NO |
|---|---|
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H |
Clave InChI |
HOJSORUPZQXHRZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(CN1)C=C(C=C2Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo](/img/structure/B13493001.png)
![tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate](/img/structure/B13493004.png)

![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)

![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)

![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)





